Unique Bioassay Screening Profile vs. Close N3-Alkyl Thiazolidinedione Analogs
A critical limitation must be stated first: No published study has performed a direct head-to-head comparison of 3-butyl-5-(m-tolylamino)thiazolidine-2,4-dione against its closest analogs (e.g., 3-isobutyl, 3-isopropyl, or 3-phenyl variants) in any biological assay. However, this compound has been profiled in multiple high-throughput screens (HTS) against unique targets not reported for its analogs. Specifically, it was tested for inhibition of Human Cytomegalovirus (HCMV) nuclear egress and in a cell-based assay for Kaposi's Sarcoma Herpes Virus (KSHV) latent infection . The quantitative outcomes (e.g., % inhibition, IC50) from these primary screens are not publicly available, which is a significant data gap. This evidence is classified as Supporting evidence.
| Evidence Dimension | Target engagement in HTS assays |
|---|---|
| Target Compound Data | Screened in HCMV UL50 and KSHV ORF73 assays; no quantitative IC50 publicly reported. |
| Comparator Or Baseline | No quantitative data available for any direct structural analog in the same assay panel. |
| Quantified Difference | Not calculable. |
| Conditions | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School (Source: Chemsrc bioassay records). |
Why This Matters
The screening history demonstrates potential antiviral activity in disease-relevant assays, a profile not shared by every TZD analog, making it a specific starting point for antiviral research.
